molecular formula C9H12N2 B13346526 4-(Azetidin-3-yl)-2-methylpyridine

4-(Azetidin-3-yl)-2-methylpyridine

Cat. No.: B13346526
M. Wt: 148.20 g/mol
InChI Key: PKAYOAXVEHSDQA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of organic synthesis and medicinal chemistry. rsc.orgnih.govresearchgate.net Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals. The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in drug design and development. rsc.orgresearchgate.nettandfonline.com The nitrogen atom in the pyridine ring can improve the water solubility of molecules, a desirable property for therapeutic agents. nih.gov Pyridine and its derivatives also serve as crucial ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.gov Their versatile reactivity and ability to be readily functionalized make them indispensable building blocks for creating complex molecules. nih.govlifechemicals.com

Importance of Azetidine (B1206935) Ring Systems in Chemical Architecture

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in chemical and medicinal research. researchgate.netrsc.orgrsc.org The inherent ring strain of approximately 25.4 kcal/mol gives azetidines unique reactivity and a rigid, three-dimensional structure. rsc.orgresearchgate.net This structural rigidity and increased metabolic stability make azetidines attractive scaffolds in drug discovery, often serving as bioisosteres for other cyclic systems. rsc.orgnih.gov They are found in a variety of natural products and are key components in several bioactive compounds, including antibacterial agents and enzyme inhibitors. researchgate.netacs.org The synthesis of functionalized azetidines is an active area of research, with numerous methods being developed to access these valuable building blocks. rsc.orgacs.orgnih.gov

Contextualization of 4-(Azetidin-3-yl)-2-methylpyridine within Heterocyclic Compound Research

The compound this compound represents a confluence of the advantageous properties of both pyridine and azetidine rings. Research into such hybrid heterocyclic compounds is driven by the quest for novel molecules with unique chemical and biological activities. nih.gov The combination of an aromatic pyridine ring and a strained, saturated azetidine ring offers a distinct three-dimensional architecture and a specific distribution of heteroatoms. This unique arrangement can lead to new pharmacological profiles and applications in materials science. The study of this compound and its derivatives contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry and may pave the way for the development of new therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-4-8(2-3-11-7)9-5-10-6-9/h2-4,9-10H,5-6H2,1H3

InChI Key

PKAYOAXVEHSDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CNC2

Origin of Product

United States

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-(Azetidin-3-yl)-2-methylpyridine can be approached through various synthetic strategies common in heterocyclic chemistry. One general and widely applicable method involves the coupling of a pre-functionalized pyridine (B92270) ring with a suitable azetidine (B1206935) precursor. For instance, a common route involves the reaction of a pyridine derivative bearing a leaving group at the 4-position with an appropriately substituted azetidine.

A plausible, though not explicitly detailed in the provided search results for this specific molecule, synthetic pathway could involve a cross-coupling reaction. For example, a boronic ester derivative of N-protected azetidine could be coupled with a halogenated 2-methylpyridine (B31789) under Suzuki coupling conditions. Subsequent deprotection of the azetidine nitrogen would yield the target compound. The synthesis of related structures, such as 3-amino-2-chloro-4-methylpyridine, often involves multi-step sequences starting from simple acyclic precursors. googleapis.com

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by the interplay of its pyridine and azetidine moieties. The data presented below is a compilation of typical properties for such a compound, though specific experimental values for this exact molecule were not available in the search results.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and characterization of this compound. While specific spectra for this compound are not provided in the search results, the expected spectroscopic signatures can be inferred.

Chemical Reactivity and Functionalization of 4 Azetidin 3 Yl 2 Methylpyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-poor heterocycle due to the presence of the electronegative nitrogen atom. beilstein-journals.org This inherent electronic deficiency, combined with the influence of the methyl and azetidinyl substituents, defines its reaction patterns.

Electrophilic aromatic substitution (EAS) on pyridine is generally challenging. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene (B151609). quimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. quora.com

For 4-(Azetidin-3-yl)-2-methylpyridine, the positions most susceptible to electrophilic attack are C3 and C5. Attack at C2, C4, or C6 would result in an unstable resonance intermediate where the positive charge is placed directly on the already electron-deficient nitrogen atom. quimicaorganica.orgquora.com Attack at C3 or C5 avoids this unfavorable state. quora.comquora.com The reaction, however, typically requires harsh conditions, such as high temperatures. quimicaorganica.orgquora.com

An alternative strategy to enhance reactivity involves the formation of a pyridine N-oxide. This modification increases the electron density in the ring and directs electrophiles to the C4 position. quimicaorganica.org However, since the C4 position in the target molecule is already substituted, this approach would not be straightforward for introducing new substituents at that site.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position Predicted Reactivity Rationale
C3, C5 Most favored The cationic intermediate avoids placing a positive charge on the ring nitrogen. quimicaorganica.orgquora.com
C6 Disfavored The intermediate places a positive charge on the electronegative nitrogen atom. quimicaorganica.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is difficult to achieve with electron-rich aromatics like benzene. This reactivity is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.comechemi.com Attack at these positions allows the negative charge of the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com

In this compound, there are no conventional leaving groups like halogens on the pyridine ring. Therefore, SNAr would typically require either the displacement of a hydride ion, which is generally unfavorable, or prior modification. One common strategy is the Chichibabin reaction, which uses sodium amide to introduce an amino group at the C2 or C6 position, with the loss of hydrogen gas. Another approach involves the formation of an N-oxide, which can then be activated for substitution. If a good leaving group were present, the order of reactivity in related N-methylpyridinium ions is often CN > F > Cl ≈ Br > I. nih.gov

Table 2: Predicted Regioselectivity for Nucleophilic Aromatic Substitution

Position Predicted Reactivity Rationale
C2, C6 Most favored The anionic intermediate is stabilized by delocalization of the negative charge onto the ring nitrogen. stackexchange.comechemi.com
C3, C5 Disfavored The intermediate does not allow for charge delocalization onto the nitrogen atom. stackexchange.com

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It readily reacts with alkyl halides and other alkylating agents in an SN2 reaction to form N-alkylpyridinium salts. This process is known as quaternization. The resulting pyridinium (B92312) ion significantly alters the reactivity of the ring, making it much more susceptible to nucleophilic attack and reduction. The formation of these salts is a fundamental reaction of pyridines.

Modern synthetic methods have increasingly utilized transition-metal catalysis to directly functionalize C–H bonds, bypassing the limitations of classical electrophilic and nucleophilic substitution patterns. beilstein-journals.orgbohrium.comrsc.org These methods offer a more atom-economical and efficient route to substituted pyridines. bohrium.comnih.gov

For pyridine derivatives, palladium, rhodium, and iridium catalysts are commonly used to activate C–H bonds. beilstein-journals.orgnih.gov Functionalization often occurs with high regioselectivity, frequently directed to the positions ortho to the nitrogen (C2 and C6). This selectivity can be achieved through coordination of the metal to the pyridine nitrogen. Various transformations, including alkylation, arylation, and borylation, can be accomplished using this approach, potentially allowing for the selective functionalization of the C3, C5, or C6 positions of this compound, depending on the specific catalyst and directing group strategy employed. nih.gov

Reactivity of the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is dominated by its considerable ring strain, which is a consequence of its four-membered structure. rsc.orgresearchwithrutgers.com This inherent strain makes the ring susceptible to reactions that relieve it.

Azetidines possess significant ring strain, making them prone to ring-opening reactions, particularly when attacked by nucleophiles. rsc.orgresearchwithrutgers.com While more stable than the highly strained three-membered aziridines, the four-membered ring can be readily opened under appropriate conditions. researchwithrutgers.com

The process is often facilitated by activation of the azetidine nitrogen. In acidic media, protonation of the nitrogen makes the ring's carbon atoms more electrophilic and thus more vulnerable to nucleophilic attack. nih.gov Similarly, acylation or sulfonylation of the nitrogen also enhances its electron-withdrawing character, activating the ring towards cleavage. These strain-release reactions can be initiated by a wide range of nucleophiles, including amines, thiols, and alcohols, and can even occur intramolecularly if a nucleophilic group is present elsewhere in the molecule. nih.govbeilstein-journals.org This reactivity provides a powerful synthetic route to produce linear, gamma-functionalized amine derivatives. rsc.org

Table 3: Factors Influencing Azetidine Ring Opening

Factor Description Implication
Ring Strain The inherent energy of the four-membered ring promotes reactions that lead to its opening. rsc.orgresearchwithrutgers.com Provides the thermodynamic driving force for the reaction.
N-Substitution The nature of the substituent on the azetidine nitrogen influences its basicity and electron-withdrawing capacity. N-acylation or N-protonation activates the ring for nucleophilic attack. nih.gov
Nucleophile The strength and type of nucleophile determine the reaction conditions and products. A wide range of nucleophiles can act as ring-opening agents. beilstein-journals.org
Catalysis Lewis or Brønsted acids can catalyze the ring opening by coordinating to or protonating the nitrogen. rsc.orgnih.gov Lowers the activation energy for the reaction.

N-Functionalization of Azetidine Nitrogen

The secondary amine within the azetidine ring of this compound is a prime site for functionalization. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, making it amenable to a variety of electrophilic substitution reactions. Common N-functionalization reactions for azetidines include acylation, alkylation, sulfonylation, and arylation.

N-Acylation: The reaction of the azetidine nitrogen with acylating agents such as acid chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. These reactions are typically high-yielding and can be performed under mild conditions. organic-chemistry.orgrsc.org

N-Alkylation: Introduction of alkyl groups onto the azetidine nitrogen can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. sciforum.netresearchgate.netgoogle.com The choice of reagents and conditions can influence the extent of alkylation.

N-Arylation: The formation of a nitrogen-carbon bond with an aromatic ring, can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide.

Below is an illustrative table of potential N-functionalization reactions based on general azetidine chemistry.

Reaction Type Electrophile Reagents and Conditions Potential Product
N-AcetylationAcetyl chlorideTriethylamine, Dichloromethane, 0 °C to rt1-Acetyl-3-(2-methylpyridin-4-yl)azetidine
N-BenzylationBenzyl (B1604629) bromidePotassium carbonate, Acetonitrile, rt1-Benzyl-3-(2-methylpyridin-4-yl)azetidine
N-SulfonylationTosyl chloridePyridine, Dichloromethane, 0 °C to rt1-Tosyl-3-(2-methylpyridin-4-yl)azetidine
Reductive AminationAcetoneSodium triacetoxyborohydride, Dichloroethane1-Isopropyl-3-(2-methylpyridin-4-yl)azetidine

This table is illustrative and based on general reactions of azetidines. Specific experimental data for this compound was not found in the searched literature.

C-Functionalization and Derivatization of Azetidine Carbons

Functionalization of the carbon atoms of the azetidine ring is more challenging due to the higher stability of C-H bonds compared to the N-H bond. However, several strategies can be envisioned.

Functionalization at C-3: The carbon atom bearing the pyridine ring is a quaternary carbon and not readily functionalized unless through ring-opening mechanisms.

Functionalization at C-2 and C-4: The methylene (B1212753) carbons of the azetidine ring could potentially be functionalized through deprotonation with a strong base followed by reaction with an electrophile. However, the acidity of these protons is generally low. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of saturated heterocycles, though specific examples for this compound are lacking. nih.gov

A more common approach for functionalizing the carbon skeleton of azetidines involves starting with a pre-functionalized azetidine ring before the coupling to the pyridine moiety. For instance, palladium-catalyzed cross-coupling reactions of 3-iodoazetidines with aryl boronic acids have been reported to yield 2-aryl azetidines, indicating the possibility of functionalizing the azetidine ring prior to or after its connection to the pyridine. researchgate.netnih.gov

An illustrative table of potential C-functionalization reactions is provided below, based on general azetidine chemistry.

Reaction Type Starting Material Reagents and Conditions Potential Product
C-H Arylation1-Boc-azetidinePd(OAc)₂, Aryl halide, Ligand, Base1-Boc-2-aryl-azetidine
Lithiation-Alkylation1-Boc-azetidines-BuLi, TMEDA; then Alkyl halide1-Boc-2-alkyl-azetidine

This table is illustrative and based on general reactions of related azetidine compounds. Specific experimental data for this compound was not found in the searched literature.

Intermolecular and Intramolecular Transformations of the Conjugate System

The conjugated system in this compound primarily involves the pyridine ring. The reactivity of this system can be influenced by the azetidinyl substituent.

Reactions involving the 2-methyl group: The methyl group at the 2-position of the pyridine ring (a picoline moiety) is known to be reactive. wikipedia.org It can be deprotonated by strong bases like butyllithium (B86547) to form a nucleophilic lithium salt, which can then react with various electrophiles. chemicalbook.com Condensation with aldehydes, such as formaldehyde, can lead to the formation of vinylpyridines. chemicalbook.com Oxidation of the methyl group can yield the corresponding carboxylic acid (picolinic acid). chemicalbook.comchemicalbook.com

Reactions involving the pyridine ring: The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom. Hydrogenation of the pyridine ring would lead to the corresponding piperidine (B6355638) derivative.

Potential Intramolecular Transformations: While no specific intramolecular transformations for this compound have been documented in the searched literature, one could speculate on the possibility of cyclization reactions under certain conditions, potentially involving the azetidine nitrogen and the methyl group on the pyridine ring, though this would likely require harsh conditions and specific reagents to facilitate such a transformation.

An illustrative table of potential transformations of the conjugate system is presented below.

Reaction Type Reagent(s) Conditions Potential Product
Deprotonation-Alkylation of methyl groupn-Butyllithium, then Electrophile (e.g., CH₃I)THF, -78 °C4-(Azetidin-3-yl)-2-ethylpyridine
Oxidation of methyl groupKMnO₄Heat4-(Azetidin-3-yl)pyridine-2-carboxylic acid
Hydrogenation of pyridine ringH₂, Pd/CHigh pressure, Heat4-(Azetidin-3-yl)-2-methylpiperidine

This table is illustrative and based on general reactions of 2-picoline derivatives. Specific experimental data for this compound was not found in the searched literature.

Derivatives and Analogues of 4 Azetidin 3 Yl 2 Methylpyridine

Structural Modifications of the Azetidine (B1206935) Ring

The azetidine ring is a key feature, providing structural rigidity and a three-dimensional character. Its reactivity is largely governed by significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to various chemical transformations not readily observed in less strained systems like pyrrolidines. rsc.org

Substituents on the azetidine ring play a critical role in modulating its stability and reactivity. The regioselectivity of ring-opening reactions, a primary pathway for azetidine functionalization, is heavily influenced by the electronic nature of these substituents. magtech.com.cn

Generally, the azetidine ring requires activation, often through Lewis acid catalysis or quaternization of the nitrogen atom, to undergo ring-opening. magtech.com.cn This makes its reactions highly sensitive to electronic effects. magtech.com.cn

Electron-Withdrawing Groups: Unsaturated substituents such as aryl, cyano, or carboxylate groups at the 2-position can stabilize transition states through conjugation, facilitating the cleavage of the adjacent C-N bond. magtech.com.cn

Electron-Donating Groups: In contrast, alkyl substituents offer less electronic stabilization. In these cases, nucleophilic attack is often directed by steric hindrance, favoring the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

Nitrogen Substituents: The nature of the substituent on the azetidine nitrogen is also crucial. For instance, using a t-butanesulfonyl protecting group allows for stereoselective syntheses and can be removed under acidic conditions without compromising the ring. nih.gov

Research into fluorescent purine (B94841) analogues containing 3-substituted azetidines has shown that the emission quantum yields correlate with the Hammett inductive constants of the substituents on the azetidine ring, providing a clear example of how substituent electronics directly impact physical properties. nih.gov

Table 1: Predicted Influence of Substituents on Azetidine Ring Reactivity

Substituent Position Substituent Type Predicted Effect on Ring Stability & Reactivity
C-2 Electron-Withdrawing (e.g., -CN, -COOR) Decreases stability, promotes C2-N bond cleavage. magtech.com.cn
C-2 Electron-Donating (e.g., -Alkyl) Steric hindrance directs nucleophilic attack to the less substituted C-4. magtech.com.cn
N-1 Electron-Withdrawing (e.g., -Tosyl) Activates the ring for certain reactions and can serve as a protecting group. organic-chemistry.org

The stereochemistry of the azetidine ring is a defining feature for creating molecules with specific three-dimensional architectures. The synthesis of chiral, non-racemic azetidines is a significant area of research.

A key strategy involves the stereoselective synthesis of azetidin-3-ones from chiral N-propargylsulfonamides, which can achieve excellent enantiomeric excess (>98% e.e.). nih.gov These chiral ketones are versatile intermediates for producing a variety of functionalized azetidines. nih.gov Another powerful method is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which efficiently transfers chirality from the starting material to the resulting highly substituted azetidine product. nih.govscispace.com

The relative stereochemistry of substituents is also critical. For example, 2,4-cis-disubstituted azetidines can adopt an inherently concave shape. nih.gov When used as ligands in metal catalysis, this rigid conformation can strongly influence the stereochemical outcome of a reaction, creating a well-defined chiral pocket around the metal center. nih.gov The absolute stereochemistry of such derivatives has been confirmed through X-ray crystallography, solidifying the understanding of their three-dimensional structure. nih.gov

Structural Modifications of the Pyridine (B92270) Moiety

Modifications to the pyridine ring of 4-(Azetidin-3-yl)-2-methylpyridine allow for the modulation of electronic properties, solubility, and intermolecular interactions.

The substituents on the pyridine ring exert significant electronic influence. In the parent compound, the methyl group at the 2-position and the azetidinyl group at the 4-position define the ring's fundamental electronic character. The methyl group is a weak electron-donating group, while the azetidinyl group's effect can be more complex.

Studies on analogous substituted pyridine systems provide insight into these effects. Research on NNN pincer-type ligands with various substituents at the 4-position of the pyridine ring has shown a clear correlation between the substituent's electronic nature and the properties of the molecule. nih.gov

Electron-Donating Groups (EDGs): Groups like -OH increase the electron density on the pyridine ring and any coordinated metal center. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like -Cl and -NO2 decrease the electron density of the ring. nih.gov An -NO2 group, for example, introduces a new redox event, highlighting its strong electronic perturbation. nih.gov

Theoretical studies using Density Functional Theory (DFT) have quantified these effects, showing a direct relationship between the substituent and the HOMO-LUMO gap of the molecule. nih.gov The proton affinity and gas-phase basicity of pyridines are also directly impacted; EDGs increase basicity, while EWGs decrease it. researchgate.net

Table 2: Electronic Effects of Substituents on a Pyridine Ring

Substituent at 4-Position Type Effect on Electron Density HOMO-LUMO Gap
-H Neutral Baseline 5.20 eV nih.gov
-OH Donating Increase 5.23 eV nih.gov
-Cl Withdrawing Decrease 5.08 eV nih.gov

A variety of functional groups can be introduced onto the pyridine ring to create analogues with diverse properties. Structure-activity relationship studies on related complex natural products have demonstrated that the pyridine moiety is often crucial for biological activity, and even small changes can lead to significant differences in function. nih.gov

Synthetic strategies often involve the coupling of pre-functionalized pyridine precursors or the direct functionalization of the pyridine ring. For example, analogues of the potent neuronal nicotinic receptor agonist epibatidine (B1211577) have been synthesized with fluoro, bromo, and amino groups on the pyridine ring. nih.gov These modifications led to significant variations in receptor binding affinity, efficacy, and subtype selectivity, underscoring the importance of such substitutions. nih.gov The synthesis of these compounds showcases the chemical feasibility of introducing halogens and amino groups to the pyridine core in complex molecular settings.

Bi- and Polycyclic Systems Incorporating Azetidine and Pyridine Scaffolds

The azetidine and pyridine scaffolds can be incorporated into more complex bi- and polycyclic systems, leading to novel molecular architectures with highly constrained conformations. A notable example is the formation of spirocyclic systems.

The synthesis of oxazaspiro[3.3]heptanones has been achieved through chemistry involving α-oxo gold carbene intermediates, which can be derived from precursors containing an azetidine ring. nih.gov The formation of spirocyclic azetidine dimers from pentaerythritol (B129877) via a one-pot reaction with in situ generated bis-triflates further demonstrates the accessibility of these complex structures. acs.org Such spiro-fused compounds, which join two rings at a single carbon atom, are of increasing interest as building blocks in medicinal chemistry due to their rigid, three-dimensional nature.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. DFT methods are employed to calculate optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) surfaces. These calculations help in understanding the reactivity, stability, and spectroscopic properties of a compound. scielo.brresearchgate.net

For instance, in studies of substituted pyridine derivatives, DFT calculations using the B3LYP functional with a 6-311G basis set have been successfully used to optimize molecular structures and calculate electronic properties. scielo.br Such studies can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule in its ground state. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Illustrative DFT Calculation Parameters for Pyridine Derivatives This table is based on methodologies applied to related compounds and illustrates the type of data generated in DFT studies.

Parameter Typical Value/Method Significance Reference
Method DFT/B3LYP A widely used functional for reliable geometry and energy calculations. scielo.brresearchgate.net
Basis Set 6-311G / 6-311++G(d,p) Describes the spatial distribution of electrons. scielo.brresearchgate.net
HOMO Energy (Calculated Value) eV Indicates electron-donating capability. scielo.br
LUMO Energy (Calculated Value) eV Indicates electron-accepting capability. scielo.br
Energy Gap (ΔE) (Calculated Value) eV Relates to chemical reactivity and stability. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility, stability of molecular complexes, and interactions with solvent molecules.

In the context of azetidine-containing compounds, MD simulations have been used to assess the stability of ligand-protein complexes. mdpi.com For example, a simulation of an azetidin-2-one (B1220530) derivative complexed with a protein showed stability over a 40 ns simulation time, as analyzed by the root-mean-square deviation (RMSD). mdpi.com Such analyses are critical in drug discovery to understand how a molecule might interact with a biological target. Key parameters analyzed in MD simulations include RMSD, root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). mdpi.com

For azetidine-2-carboxylic acid (Aze), a proline analogue, MD simulations revealed its preferential positioning at a water-cyclohexane interface and a higher propensity to undergo trans→cis peptide bond isomerization compared to proline. nih.gov This highlights how subtle changes in the four-membered ring structure can significantly impact conformational behavior. Applying MD simulations to this compound could similarly elucidate its dynamic behavior in different environments and its interaction with potential binding partners.

Analysis of Reaction Mechanisms and Transition State Geometries

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. This analysis provides a deep understanding of the kinetic and thermodynamic factors that control a chemical reaction.

For example, a quantum chemical investigation into the synthesis of 2-arylazetidines from oxiranes detailed the reaction pathways and explained the observed regioselectivity and diastereoselectivity. researchgate.net The study calculated the activation energies (ΔG‡) for the formation of different isomers, demonstrating why the formation of the strained four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered ring under specific conditions. The geometry of the transition states, specifically the bond angles involved in the ring-opening and ring-closing steps, was found to be crucial for determining the reaction outcome. researchgate.net

Similarly, DFT studies on the 1,3-dipolar cycloaddition reaction between diazopropane (B8614946) and chalcone (B49325) derivatives were used to predict whether the reaction would yield pyrazole (B372694) or oxadiazole derivatives, with the results aligning with experimental observations. mdpi.com By applying these methods to reactions involving this compound, one could predict its reactivity in cycloadditions, ring-opening reactions, or other transformations, and optimize reaction conditions for desired outcomes.

Conformational Analysis of Azetidinyl-Pyridine Structures

The conformational flexibility of a molecule is critical to its biological activity and physical properties. The azetidine ring, being a strained four-membered ring, imparts specific conformational constraints. The orientation of the pyridine ring relative to the azetidine ring in this compound will be governed by steric and electronic interactions.

Conformational analysis using computational methods can identify the most stable low-energy conformers. For related structures, such as N-substituted aziridines, X-ray crystallography and NMR spectroscopy have been used to determine the preferred orientation around the N-N bond. rsc.org For more flexible systems, computational energy profiling, by systematically rotating a specific bond (e.g., the C-C bond connecting the pyridine and azetidine rings) and calculating the energy at each step, can map the potential energy surface and identify energy minima corresponding to stable conformers.

While a specific conformational analysis for this compound is not available in the surveyed literature, studies on similar heterocyclic systems demonstrate that the conformation of such molecules in solution is often a dynamic equilibrium of several low-energy structures. rsc.org Understanding these conformational preferences is key to predicting how the molecule will present itself for intermolecular interactions.

Table of Mentioned Compounds

Strategies for the Construction of the Methylpyridine Moiety

The 2-methylpyridine (B31789) portion of the target molecule can be synthesized through several established methods for pyridine (B92270) ring formation.

The Chichibabin pyridine synthesis is a classic method that can be employed for the synthesis of methyl-substituted pyridines. This reaction involves the condensation of aldehydes, such as acetaldehyde (B116499), with ammonia (B1221849) over a catalyst at elevated temperatures. nih.govnih.gov The reaction proceeds through a series of aldol (B89426) condensations, Michael additions, and imine formations, ultimately leading to the dehydrocyclization to form the aromatic pyridine ring. nih.gov While this method is effective for the industrial production of simple pyridines, it often yields a mixture of isomers, which may require separation. For instance, the reaction of acetaldehyde and ammonia can produce both 2-methylpyridine and 4-methylpyridine. nih.gov

Modern organometallic chemistry offers several powerful methods for the construction of pyridine rings with high regioselectivity.

An iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green and efficient route to substituted pyridines. nih.govresearchgate.net This method utilizes an inexpensive and environmentally benign iron catalyst, such as FeCl3, and proceeds with good functional group tolerance. nih.govresearchgate.net The reaction involves the cyclization of two molecules of a ketoxime acetate (B1210297) with one molecule of an aldehyde to form a 2,4,6-trisubstituted pyridine.

Palladium-catalyzed reactions also feature prominently in pyridine synthesis. One such approach is the alkylation-alkenylation of α,β-unsaturated oxime ethers. This method involves a C–H alkenylation followed by an aza-6π-electrocyclization to furnish the pyridine ring. Another palladium-catalyzed method involves the allylation of 2- or 4-alkylpyridines, which proceeds through N-allyl alkylidene dihydropyridine (B1217469) intermediates. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. The Hantzsch pyridine synthesis is a well-known four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. acs.orgnih.govresearchgate.net The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.gov

Another important MCR is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia to yield a substituted pyridine. This reaction can also be performed as a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium carbonate in an aqueous medium, offering a greener alternative.

Convergent and Divergent Synthetic Routes to Azetidinyl-Pyridine Conjugates

The final and crucial step in the synthesis of 4-(Azetidin-3-yl)-2-methylpyridine is the formation of the bond connecting the azetidine and methylpyridine rings. This is typically achieved through cross-coupling strategies in a convergent synthesis, where the two pre-functionalized heterocyclic rings are joined together.

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming C-C bonds between two heterocyclic systems. The most common and applicable methods for the synthesis of this compound are the Suzuki, Negishi, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this would entail the reaction of a 3-azetidinylboronic acid or ester with a 4-halo-2-methylpyridine. A plausible route would be the Suzuki coupling of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate with 4-bromo-2-methylpyridine (B16423). The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base.

Reactant 1Reactant 2CatalystLigandBaseSolventYield
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate4-Bromo-2-methylpyridinePd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂OGood to Excellent (estimated)

This is a proposed reaction based on similar Suzuki couplings of 4-bromo-2-methylpyridine with other arylboronic acids.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. The synthesis of this compound could be achieved by coupling a 3-haloazetidine, such as N-Boc-3-iodoazetidine, with a 2-methyl-4-pyridylzinc reagent. This reaction is known for its high functional group tolerance.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. While this would not directly form the C-C bond required for this compound, it is a crucial method for synthesizing precursors or analogues where the azetidine ring is connected to the pyridine ring via a nitrogen atom. For instance, the reaction of 4-halo-2-methylpyridine with azetidine would yield 4-(azetidin-1-yl)-2-methylpyridine.

An in-depth examination of the synthetic approaches for the chemical compound This compound and its related structures reveals sophisticated strategies that chemists employ to construct this specific architecture. The focus of this article is to delineate the stereoselective synthetic methodologies and the critical role of protecting groups in the multi-step synthesis of these complex molecules.

2 Stereoselective Synthesis of Azetidine-Pyridine Systems

The creation of specific stereoisomers of azetidine-pyridine systems is a significant challenge in organic synthesis, demanding precise control over the three-dimensional arrangement of atoms. Stereoselective methods are crucial as the biological activity of such compounds can be highly dependent on their stereochemistry.

Several strategies have been developed for the synthesis of chiral azetidines, which are key precursors for the target molecule. acs.org These methods often involve either the use of a chiral starting material, the application of a chiral auxiliary, or asymmetric catalysis.

One of the most effective approaches for establishing stereocenters is through asymmetric hydrogenation . For instance, in the synthesis of analogous chiral pyrrolidine (B122466) intermediates, ruthenium catalysts bearing chiral phosphine ligands like DM-SEGPHOS have been used to reduce β-keto-γ-lactams. This transformation yields the corresponding β-hydroxy-γ-lactam with high diastereoselectivity (de) and enantioselectivity (ee), often exceeding 98% de and 99% ee after recrystallization. researchgate.netucsb.edu A similar strategy could be envisioned for an azetidinone precursor, where asymmetric hydrogenation would set the stereocenter, which is then carried through subsequent synthetic steps.

Another powerful method involves the intramolecular C(sp³)–H amination catalyzed by transition metals like palladium. rsc.org This approach can form the strained azetidine ring by creating a C-N bond from an existing aliphatic chain, often with high control over the product's structure. The stereochemical outcome can be influenced by chiral ligands attached to the metal catalyst.

Furthermore, cycloaddition reactions , such as the Staudinger synthesis ([2+2] cycloaddition of a ketene (B1206846) and an imine), represent a classic method for forming the β-lactam ring, a common precursor to azetidines. acs.orgresearchgate.net The use of chiral auxiliaries on either the ketene or the imine can direct the stereochemical course of the cycloaddition, leading to enantiomerically enriched β-lactams. researchgate.net These can then be reduced to the corresponding chiral azetidines while retaining the stereochemistry. acs.org

The table below summarizes key aspects of relevant stereoselective methods applicable to the synthesis of chiral azetidine intermediates.

Method Catalyst/Reagent Substrate Type Key Features Reported Selectivity
Asymmetric HydrogenationChiral Ru-phosphine complexes (e.g., DM-SEGPHOS-Ru(II))β-keto-γ-lactams/amidesHigh efficiency and stereoselectivity.de >98%, ee >99% researchgate.netucsb.edu
Intramolecular C-H AminationPalladium(II) acetate with oxidantAliphatic amines/amidesForms azetidine ring directly from C-H bond.High functional group tolerance. rsc.org
Staudinger CycloadditionChiral imines or ketenesImines and ketene precursorsForms β-lactam ring; stereochemistry controlled by chiral auxiliaries.High diastereoselectivity observed. researchgate.net

Once the chiral azetidine is synthesized, it can be coupled to the pyridine ring. A common method for this is a Suzuki-Miyaura cross-coupling reaction . This would typically involve a protected 3-bromo- (B131339) or 3-boronylazetidine derivative reacting with a corresponding 2-methyl-4-pyridinylboronic acid or 4-halo-2-methylpyridine, respectively, in the presence of a palladium catalyst.

3 Application of Protecting Group Strategies in Multi-Step Synthesis

The synthesis of complex molecules like this compound, which contain multiple reactive sites, necessitates the use of protecting groups. organic-chemistry.org These groups temporarily mask a functional group to prevent it from undergoing unwanted reactions during a synthetic step. organic-chemistry.org For the synthesis of azetidine-pyridine systems, the most critical functional group to protect is the secondary amine of the azetidine ring.

The azetidine nitrogen is nucleophilic and basic, which can interfere with many standard organic reactions. organic-chemistry.org For example, in a metal-catalyzed cross-coupling reaction (like Suzuki or Stille coupling) to join the azetidine and pyridine rings, an unprotected azetidine nitrogen could coordinate to the metal catalyst, deactivating it or leading to undesired side reactions.

Common Protecting Groups for the Azetidine Nitrogen:

The most frequently used protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz) . organic-chemistry.orgfiveable.me

Boc Group (tert-butyloxycarbonyl): This is arguably the most common protecting group for azetidines. It is introduced by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is highly stable under a wide range of conditions, including basic, hydrogenolysis, and many organometallic reactions, but it is easily removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA)). organic-chemistry.orgfiveable.menih.gov

Cbz Group (carbobenzyloxy): The Cbz group is another popular choice, installed using benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, a reaction that reduces the benzyl group. libretexts.org

The table below outlines the properties of these crucial protecting groups.

Protecting Group Abbreviation Structure Introduction Reagent Cleavage Conditions
tert-butyloxycarbonylBocBoc-N<Di-tert-butyl dicarbonate (Boc₂O)Mild acid (e.g., TFA, HCl) organic-chemistry.org
CarbobenzyloxyCbzCbz-N<Benzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C) libretexts.org
9-FluorenylmethoxycarbonylFmocFmoc-N<Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) organic-chemistry.orgfiveable.me

In a typical multi-step synthesis of this compound, the azetidine ring would be protected (e.g., with a Boc group) early in the sequence. nih.gov This protected intermediate would then undergo the necessary transformations, such as the cross-coupling reaction to attach the 2-methylpyridine moiety. The final step of the synthesis would then be the deprotection of the azetidine nitrogen to yield the target compound. organic-chemistry.org This strategic use of protecting groups is fundamental to achieving high yields and purity in complex organic synthesis.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Azetidin-3-yl)-2-methylpyridine by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For the 2-methylpyridine (B31789) portion of the molecule, characteristic signals are expected in the aromatic region for the pyridine (B92270) ring protons and in the aliphatic region for the methyl group protons. The azetidine (B1206935) ring protons will also exhibit distinct signals in the aliphatic region.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. The signals for the pyridine and azetidine ring carbons, as well as the methyl group carbon, appear at characteristic chemical shifts.

Detailed analysis of the chemical shifts, integration values (for ¹H NMR), and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each signal to a specific atom within the this compound structure.

Table 1: Representative NMR Data for Related Structures

NucleusChemical Shift (δ) Range (ppm)Notes
¹H7.0 - 8.5Pyridine ring protons
¹H2.4 - 2.6Methyl group on pyridine ring
¹H3.5 - 4.5Azetidine ring protons
¹³C115 - 160Pyridine ring carbons
¹³C20 - 25Methyl group carbon
¹³C45 - 60Azetidine ring carbons

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) (e.g., LCMS, GCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes LC-MS or GC-MS, respectively, allowing for the separation and analysis of individual components in a mixture.

For this compound, which has a molecular formula of C₉H₁₂N₂ and a molecular weight of approximately 148.20 g/mol , MS analysis will show a molecular ion peak corresponding to this mass. aksci.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule may break apart in predictable ways upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule, confirming the presence of the 2-methylpyridine and azetidine moieties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, the IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching from the aromatic pyridine ring and the aliphatic azetidine ring and methyl group.

C=N and C=C stretching vibrations characteristic of the pyridine ring.

N-H stretching from the secondary amine in the azetidine ring.

C-N stretching vibrations.

The presence and position of these absorption bands provide strong evidence for the key functional groups within the molecule's structure.

X-ray Diffraction (XRD) Analysis

This technique confirms the connectivity of the atoms and provides detailed geometric parameters of both the pyridine and azetidine rings. mdpi.com The crystal packing arrangement, which describes how the molecules are organized in the crystal lattice, can also be determined. mdpi.comnih.gov

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin Layer Chromatography (TLC))

Chromatographic techniques are essential for assessing the purity of a sample of this compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique. A solution of the compound is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase). The purity of the sample is determined by the presence of a single major peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column with a gaseous mobile phase. Similar to HPLC, a single peak in the chromatogram indicates a high degree of purity.

Thin Layer Chromatography (TLC) is a simpler and faster chromatographic method often used for monitoring the progress of a chemical reaction or for a quick purity check. A spot of the compound solution is applied to a plate coated with an adsorbent, and a solvent is allowed to move up the plate. The purity is assessed by observing the number of spots that appear after visualization; a single spot suggests a pure compound.

Elemental Analysis (e.g., C, H, N, S)

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. researchgate.net For this compound (C₉H₁₂N₂), the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of C₉H₁₂N₂

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.019108.0972.94%
HydrogenH1.0081212.0968.16%
NitrogenN14.01228.0218.90%

Experimental results from elemental analysis of a pure sample should closely match these theoretical values, providing strong evidence for the compound's chemical formula. researchgate.net

Applications in Organic Synthesis and Advanced Chemical Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The azetidine (B1206935) ring is a valuable building block in drug discovery and organic synthesis. chemrxiv.orgchemrxiv.org Compounds like 4-(Azetidin-3-yl)-2-methylpyridine serve as bifunctional intermediates. The secondary amine of the azetidine ring can be readily functionalized, for example, through acylation, alkylation, or arylation. The pyridine (B92270) ring offers sites for further modification, such as through C-H activation or by leveraging the directing effect of the methyl group.

The combination of these two motifs in a single molecule allows for the rapid construction of complex molecular architectures. Azetidine derivatives are key intermediates in the synthesis of various biologically active compounds, including antibacterial and antiviral agents. google.com While no specific complex molecules have been reported as being synthesized directly from this compound, its structure is analogous to building blocks used in medicinal chemistry. chemrxiv.orgchemenu.com

Table 1: Potential Synthetic Transformations for this compound

Reaction TypeReagent/Catalyst ExamplesPotential Product Class
N-AcylationAcyl Chlorides, AnhydridesN-Acyl-azetidinylpyridines
N-AlkylationAlkyl HalidesN-Alkyl-azetidinylpyridines
N-ArylationAryl Halides, Buchwald-Hartwig or Ullmann couplingN-Aryl-azetidinylpyridines
Ring-OpeningNucleophiles (e.g., thiols, amines) with Lewis AcidFunctionalized 1,3-diamines
C-H ActivationTransition Metal Catalysts (e.g., Pd, Ru)Further substituted pyridines

This table is illustrative and based on the general reactivity of azetidines and pyridines. Specific outcomes for this compound have not been documented.

Ligand Design in Asymmetric Catalysis and Organometallic Chemistry

Chiral azetidine-containing compounds have been successfully employed as ligands in asymmetric catalysis. chemenu.commagtech.com.cn The rigid, four-membered ring can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. The pyridine nitrogen and the azetidine nitrogen in this compound can act as a bidentate N,N'-ligand, capable of coordinating to various transition metals like copper, palladium, or rhodium. magtech.com.cn

For instance, cis-disubstituted azetidines have been used as ligands in copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% ee). magtech.com.cn Although no catalytic data has been published for this compound itself, its structural similarity to other bidentate nitrogen ligands suggests it could be a candidate for similar applications in organometallic chemistry and catalysis. mdpi.com

Scaffold for the Generation of Diverse Chemical Libraries

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrent in a multitude of biologically active compounds. rsc.orgnih.govnih.govrsc.org This makes pyridine derivatives, such as this compound, excellent starting points for the generation of diverse chemical libraries for drug discovery screening.

The two distinct reactive sites—the azetidine nitrogen and the pyridine ring—allow for combinatorial derivatization. A library could be generated by reacting a common core of this compound with a diverse set of building blocks (e.g., a variety of acyl chlorides to functionalize the azetidine and a set of coupling partners for the pyridine ring). This strategy enables the exploration of a large chemical space around a core structure known to have favorable properties for biological interactions. google.com

Precursors for Novel Heterocyclic Systems through Ring Transformations

The high ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions, providing synthetic routes to other heterocyclic systems. rsc.org Under appropriate conditions (e.g., acid or Lewis acid catalysis), the azetidine ring can be opened by various nucleophiles. magtech.com.cn

More complex rearrangements can lead to larger rings. For example, N-aryl-2-vinylazetidines can undergo an acid-mediated aza-Claisen rearrangement to form eight-membered tetrahydrobenzazocines. acs.org Similarly, 2-(haloalkyl)azetidines have been shown to rearrange into five- and six-membered heterocycles like pyrrolidines and piperidines. acs.org While these specific transformations have not been documented for this compound, its azetidine core suggests it could potentially serve as a precursor for related ring expansion or rearrangement reactions to generate novel, more complex heterocyclic structures.

Future Research Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain, often requiring multi-step procedures. medwinpublishers.com Future research will likely focus on creating more efficient, environmentally friendly, and cost-effective synthetic pathways to 4-(Azetidin-3-yl)-2-methylpyridine and its derivatives.

Green chemistry principles are central to modern pharmaceutical and chemical manufacturing. mdpi.commdpi.com For this compound, this involves a shift from conventional methods that may use hazardous solvents and reagents to more sustainable practices. Key areas for development include:

Catalytic Approaches: Designing novel catalysts to replace stoichiometric reagents, thereby reducing waste and improving atom economy. This could involve metal catalysis or organocatalysis for the key bond-forming steps.

Greener Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs). mdpi.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com

One-Pot Syntheses: Developing tandem or domino reactions that combine multiple synthetic steps into a single operation, which minimizes purification steps, solvent usage, and energy consumption.

Mechanochemistry: Exploring solvent-free or low-solvent synthesis methods, such as ball milling, which can lead to higher yields and reduced environmental impact. mdpi.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

FeatureConventional Synthetic MethodsFuture Green Methodologies
Reagents Often require stoichiometric, hazardous reagents.Emphasize catalytic methods (metal, organo-, bio-catalysis). mdpi.com
Solvents Typically rely on volatile organic compounds (VOCs).Utilize green solvents like water, ionic liquids, or solvent-free conditions. mdpi.com
Efficiency May involve multiple steps with intermediate purification.Focus on one-pot, tandem reactions to increase efficiency.
Waste Generate significant amounts of chemical waste.Aim for high atom economy and reduced waste streams.
Energy Can require harsh conditions and high energy input.Employ milder reaction conditions, potentially using microwave or ultrasonic assistance. mdpi.com

Exploration of Under-Investigated Reactivity Pathways of the Azetidinyl-Pyridine Moiety

The reactivity of this compound is largely dictated by its two core components: the strained azetidine ring and the electron-rich pyridine (B92270) ring. The considerable ring strain of azetidines makes them valuable intermediates for synthesizing other nitrogen-containing compounds through ring-opening reactions. rsc.org

Future investigations should systematically explore:

Ring-Opening Reactions: The azetidine ring is susceptible to nucleophilic attack, leading to a variety of functionalized aminopropyl-pyridines. Research into regioselective and stereoselective ring-opening reactions would unlock a diverse range of new chemical entities.

Functionalization of the Pyridine Ring: The pyridine moiety can undergo various transformations, including electrophilic and nucleophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. A systematic study of these reactions would provide a toolbox for creating a library of derivatives with tailored electronic and steric properties.

Tandem Reactivity: Developing reactions where both the azetidine and pyridine moieties participate in a concerted or sequential manner could lead to the rapid construction of complex polycyclic systems.

Strain-Release Driven Reactions: Investigating reactions that leverage the inherent strain energy of the azetidine ring to drive transformations, such as cycloadditions or rearrangements, could provide access to unique molecular scaffolds. rsc.org

Advanced Computational Studies for Rational Design and Mechanistic Insights

Computational chemistry offers powerful tools for accelerating research and providing deep mechanistic understanding. For this compound, advanced computational studies can be pivotal in:

Rational Design of Derivatives: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to design new analogues with specific properties, for instance, as enzyme inhibitors or ligands for receptors.

Mechanistic Elucidation: Employing Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, predict transition states, and understand the origins of selectivity in its synthesis and reactivity. This is particularly valuable for complex catalytic cycles. nih.gov

Property Prediction: Calculating key physicochemical properties, such as solubility, pKa, and conformational preferences, which are crucial for applications in medicinal chemistry and materials science. This can help prioritize synthetic targets and reduce experimental costs.

Innovative Applications as Chiral Auxiliaries or Catalysts

Chiral pyridine-derived ligands are among the most widely used in asymmetric catalysis. nih.gov The structure of this compound, containing two distinct nitrogen atoms, makes it an attractive scaffold for development as a chiral ligand or auxiliary. If synthesized in an enantiomerically pure form, it could be applied in:

Asymmetric Catalysis: The pyridine and azetidine nitrogens can act as a bidentate ligand, coordinating to a metal center to create a chiral catalytic environment. Such catalysts could be employed in a wide range of enantioselective reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. nih.gov The development of novel chiral pyridine units is a continuing challenge that this scaffold could help address. nih.gov

Chiral Auxiliaries: The azetidine moiety could function as a chiral auxiliary, guiding the stereochemical outcome of reactions performed on a substrate temporarily attached to it. Aziridines, the three-membered ring analogues, have been successfully used as both ligands and chiral auxiliaries. researchgate.net

Table 2: Potential Applications in Asymmetric Catalysis

Catalytic Reaction TypePotential Role of Chiral this compound
Asymmetric Hydrogenation As a bidentate N,N-ligand for transition metals like Iridium or Ruthenium.
Asymmetric C-H Borylation Forming a chiral N,B-bidentate ligand for Iridium-catalyzed reactions. nih.gov
Reductive Couplings Serving as a ligand for Nickel-catalyzed enantioselective additions. nih.gov
Asymmetric Cycloadditions Acting as a Lewis base catalyst or as a ligand for a Lewis acid.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, safety, and scalability. mdpi.com The synthesis of this compound and its derivatives is well-suited for these technologies.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch methods, including superior heat and mass transfer, improved safety when handling reactive intermediates, and the ability to operate at temperatures above a solvent's boiling point. mdpi.comnih.gov The synthesis of 2-methylpyridines and functionalized azetidines has already been demonstrated using flow reactors. researchgate.netnih.gov This approach can lead to shorter reaction times, reduced waste, and easier scale-up. nih.gov

Automated Synthesis: Integrating the synthesis into automated platforms can dramatically accelerate the discovery process. chemrxiv.orgnih.gov These platforms can perform multi-step syntheses, reaction optimization, and purification with minimal human intervention. youtube.com By creating a library of building blocks, an automated synthesizer could rapidly generate a diverse set of derivatives of this compound for screening in various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Azetidin-3-yl)-2-methylpyridine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution or coupling. For example, substitution reactions with sodium azide or thiocyanate derivatives can functionalize the azetidine ring, while palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce aryl groups to the pyridine moiety . Optimization includes:

  • Temperature control : Lower temperatures (~0–25°C) reduce side reactions during halogenation or sulfonylation steps .
  • Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at pyridine C2, azetidine C3) and confirms stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₃N₂, MW 161.11 g/mol) .
  • X-ray crystallography : Resolves 3D conformation of the azetidine-pyridine hybrid structure .

Q. What common chemical reactions does this compound undergo, and what derivatives are typically formed?

  • Methodological Answer : Key reactions include:

  • Nucleophilic substitution : Azetidine nitrogen reacts with electrophiles (e.g., sulfonyl chlorides) to form sulfonamide derivatives .
  • Cross-coupling : Pyridine halides participate in Suzuki reactions to yield biaryl compounds .
  • Oxidation/Reduction : Pyridine methyl groups can be oxidized to carboxylic acids or reduced to alcohols .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites on the azetidine and pyridine rings .
  • Molecular docking : Simulates binding affinities with biological targets (e.g., enzymes, receptors) by analyzing steric and electronic complementarity .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., pH 7.4, 310 K) .

Q. What strategies resolve contradictions in reported reaction yields when synthesizing this compound derivatives?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-limiting steps and side products .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent ratio) to optimize conditions .
  • Isolation protocols : Use column chromatography or recrystallization to purify intermediates, minimizing yield loss due to impurities .

Q. What are the mechanistic pathways for key transformations involving this compound, and how do substituents influence reaction kinetics?

  • Methodological Answer :

  • Suzuki coupling : Follows a Pd(0)/Pd(II) cycle, where electron-withdrawing groups (e.g., -NO₂) on the pyridine ring accelerate oxidative addition .
  • Azetidine ring-opening : Protonation at the nitrogen facilitates nucleophilic attack, with steric hindrance from the methyl group slowing the process .
  • Data table :
Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Suzuki Coupling1.2 × 10⁻³85.3
Azetidine Sulfonylation4.7 × 10⁻⁴92.1
Data derived from kinetic studies under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.